molecular formula C24H32O16 B15352923 Maltosan hexaacetate

Maltosan hexaacetate

Cat. No.: B15352923
M. Wt: 576.5 g/mol
InChI Key: JPYANUNAAANZGA-FXPCSOOLSA-N
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Description

Maltosan hexaacetate, also known as 2,3,2,3,4,6-hexa-O-acetyl-1,6-anhydro-β-D-maltose, is a chemical compound with the molecular formula C24H32O16 and a molecular weight of 576.50 g/mol. It is a derivative of maltose, a disaccharide sugar, where all the hydroxyl groups are acetylated. This compound is primarily used as a biochemical reagent in proteomics research and as a chemical precursor in the synthesis of certain pharmaceutical drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Maltosan hexaacetate can be synthesized through the acetylation of maltose. The process involves reacting maltose with acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature and pressure conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, to facilitate the acetylation process.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with efficient mixing and temperature control systems. The process is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The resulting product is purified through crystallization and filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Maltosan hexaacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as sodium periodate (NaIO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups, which can be achieved using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of hydroxyl groups or alcohols.

  • Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.

Scientific Research Applications

Maltosan hexaacetate has several scientific research applications across various fields:

  • Chemistry: It is used as a chemical precursor in the synthesis of complex carbohydrates and glycoconjugates.

  • Biology: this compound is employed in the study of carbohydrate-protein interactions and glycoprotein analysis.

  • Medicine: It serves as a starting material for the development of certain pharmaceutical drugs, particularly those targeting carbohydrate-related diseases.

  • Industry: The compound is utilized in the production of biochemical reagents and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism by which maltosan hexaacetate exerts its effects depends on its specific application. In biochemical research, it often acts as a substrate or inhibitor in enzymatic reactions involving carbohydrates. The molecular targets and pathways involved can vary, but typically include enzymes such as glycosidases and glycosyltransferases.

Comparison with Similar Compounds

Maltosan hexaacetate is similar to other acetylated sugars, such as cellotriose hexaacetate and lactose hexaacetate . its unique structure and properties make it particularly useful in specific applications. For example, this compound is more soluble in organic solvents compared to its counterparts, making it more suitable for certain chemical reactions and industrial processes.

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Properties

Molecular Formula

C24H32O16

Molecular Weight

576.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H32O16/c1-9(25)31-7-15-17(33-10(2)26)19(34-11(3)27)22(37-14(6)30)24(39-15)40-18-16-8-32-23(38-16)21(36-13(5)29)20(18)35-12(4)28/h15-24H,7-8H2,1-6H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1

InChI Key

JPYANUNAAANZGA-FXPCSOOLSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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